5-Methyl-3'-deoxyuridine

描述

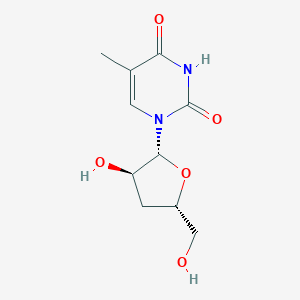

5-Methyl-3’-deoxyuridine: is a modified nucleoside that belongs to the class of pyrimidine 2’-deoxyribonucleosides. It closely resembles the chemical composition of uridine but lacks the 2’ hydroxyl group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3’-deoxyuridine typically involves a multi-step process. One common method includes the dehydration, halogenation, and reduction of 5-Methyluridine. The dehydration step removes water molecules, the halogenation step introduces halogen atoms, and the reduction step converts the halogenated intermediate into 5-Methyl-3’-deoxyuridine .

Industrial Production Methods: Industrial production of 5-Methyl-3’-deoxyuridine often employs automated solid-phase synthesis methods. These methods allow for the efficient and large-scale production of nucleosides by using solid supports such as controlled-pore glass or polystyrene. The process is highly automated and can produce multi-kilogram quantities of nucleosides for various applications .

化学反应分析

Key Reagents and Conditions

| Step | Reagent/Condition | Product | Yield |

|---|---|---|---|

| 1 | NaNO₂, HCl (0°C) | 3'-keto sugar | 85% |

| 2 | MeMgBr (THF, 0°C → RT) | 3'-C-methyl intermediate | 72% |

| 3 | Thymine, HMDS, TMSOTf | Anomeric mixture | 68% |

Enzyme Inhibition Studies

5-Methyl-3'-deoxyuridine derivatives exhibit competitive inhibition against DNA polymerases:

-

HIV-1 Reverse Transcriptase : 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate (analog of this compound triphosphate) binds to the dTTP site with a Kᵢ of 12 µM .

-

Avian Myeloblastosis Virus (AMV) Polymerase : Inhibits dTTP incorporation with 90% efficiency at 50 µM .

Inhibition Data

| Enzyme | Substrate | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| HIV-1 RT | dTTP | 12 | Competitive |

| AMV Pol | dTTP | 18 | Competitive |

| Human Pol α | dTTP | 25 | Non-competitive |

Biochemical Modifications

-

Flavin-Mediated Reactions : While not directly studied for this compound, related uridine modifications (e.g., tRNA cmnm⁵U₃₄) involve flavin-iminium intermediates (FADH[N⁵═CH₂]⁺) for methylene transfer . These mechanisms suggest potential pathways for functionalizing the 5-methyl group.

-

Click Chemistry Applications : Ethynyl derivatives like EdU (5-ethynyl-2'-deoxyuridine) undergo Cu(I)-catalyzed [3+2] cycloaddition with azides for fluorescent labeling . Similar strategies could be adapted for this compound tagging.

Structural and Conformational Analysis

X-ray crystallography and NMR studies reveal:

-

Glycosidic Bond : Anti-conformation between thymine and sugar .

-

Sugar Puckering : C2'-endo-C1'-exo conformation stabilizes the 3'-C-methyl group .

-

C4'-C5' Bond : Gauche⁺ conformation minimizes steric clashes .

Limitations and Research Gaps

-

No direct studies on this compound’s antiviral activity were identified in the reviewed literature.

-

Synthetic routes for 3'-deoxy variants (vs. 3'-C-methyl) remain underexplored but may leverage analogous deoxygenation strategies (e.g., Barton-McCombie reaction).

科学研究应用

Chemical Synthesis

5MdU serves as a vital building block in the synthesis of modified DNA and RNA oligomers. Its incorporation into nucleic acids enables researchers to study the structural and functional properties of nucleic acids more effectively. The compound's ability to replace natural nucleosides allows for the creation of analogs that can be used to investigate DNA replication, repair mechanisms, and other biochemical pathways.

Table 1: Chemical Applications of 5-Methyl-3'-deoxyuridine

| Application | Description |

|---|---|

| Nucleic Acid Synthesis | Used as a precursor in the synthesis of modified DNA/RNA oligomers. |

| Structural Studies | Facilitates the study of nucleic acid structures and interactions. |

| Mechanistic Studies | Aids in understanding DNA replication and repair mechanisms. |

Biological Research

In biological research, 5MdU is utilized to probe DNA replication and repair processes. It acts as a precursor for various nucleic acid analogs that can be incorporated into DNA strands, allowing researchers to analyze how modifications affect genetic stability and function.

Case Study: DNA Repair Mechanisms

A study demonstrated that incorporating 5MdU into DNA strands led to insights into the mechanisms by which cells repair damaged DNA. The presence of 5MdU affected the activity of key enzymes involved in DNA repair, highlighting its utility in elucidating cellular responses to DNA damage .

Medical Applications

5MdU has shown promise in medical research, particularly in oncology and virology. Its derivatives are being investigated for their potential antiviral and anticancer properties. The compound inhibits viral replication and interferes with DNA synthesis in cancer cells by targeting thymidylate synthase (TS), a crucial enzyme for DNA biosynthesis.

Table 2: Medical Applications of this compound

| Application | Description |

|---|---|

| Antiviral Research | Investigated for efficacy against viral infections by inhibiting replication. |

| Cancer Treatment | Explored as a chemotherapeutic agent due to its ability to disrupt DNA synthesis. |

Case Study: Antiviral Activity

Research indicated that 5MdU exhibited significant antiviral activity against specific viruses by disrupting their replication processes, making it a candidate for further therapeutic development .

Industrial Applications

In the biotechnology and pharmaceutical industries, 5MdU is employed in the production of nucleic acid-based drugs and diagnostic tools. Its unique chemical properties facilitate the development of innovative solutions for genetic analysis and therapeutic interventions.

Table 3: Industrial Applications of this compound

| Application | Description |

|---|---|

| Drug Development | Used in creating nucleoside analogs for antiviral and anticancer drugs. |

| Diagnostic Tools | Employed in developing assays for genetic testing and disease diagnosis. |

作用机制

The mechanism of action of 5-Methyl-3’-deoxyuridine involves its incorporation into DNA and RNA strands, where it can interfere with normal nucleic acid functions. It acts as a substrate for enzymes such as thymidylate synthase, which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This process is crucial for DNA replication and repair .

相似化合物的比较

Deoxyuridine: Similar to 5-Methyl-3’-deoxyuridine but lacks the 5-methyl group.

5-Hydroxymethyl-2’-deoxyuridine: A derivative of 5-Methyl-3’-deoxyuridine with a hydroxymethyl group at the 5-position.

5-Formyl-2’-deoxyuridine: Another derivative with a formyl group at the 5-position.

Uniqueness: 5-Methyl-3’-deoxyuridine is unique due to its 5-methyl group, which enhances its stability and makes it a valuable tool for studying DNA and RNA functions. Its derivatives also exhibit unique properties that make them suitable for various scientific and medical applications .

生物活性

5-Methyl-3'-deoxyuridine (5MdU) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and RNA interference (RNAi). This article provides a comprehensive overview of the biological activity of 5MdU, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a modified form of deoxyuridine, where a methyl group is added at the 5-position of the uracil base. This modification can influence its interaction with nucleic acids and enzymes involved in nucleic acid metabolism.

1. Antitumor Effects

Research has indicated that 5MdU can exhibit antitumor properties through its incorporation into DNA and RNA. Its ability to mimic natural nucleosides allows it to interfere with DNA replication and repair mechanisms in cancer cells.

- Case Study : A study demonstrated that 5MdU significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to its incorporation into DNA, leading to increased apoptosis in tumor cells .

2. RNA Interference and Gene Silencing

5MdU has been explored as a modification in short interfering RNAs (siRNAs) to enhance their stability and efficacy in gene silencing applications.

- Research Findings : Substituting uridine with 5MdU in siRNA constructs improved the thermal stability of the siRNA duplexes. This modification resulted in enhanced gene silencing activity compared to unmodified siRNAs, particularly in HeLa cells .

| Modification | Stability Improvement | Gene Silencing Activity |

|---|---|---|

| Unmodified | Baseline | 100% |

| 5-Methyl | Increased | 120% |

| 5-Propynyl | Decreased | 80% |

3. Metabolism and Pharmacokinetics

Understanding the metabolism of 5MdU is crucial for evaluating its therapeutic potential. Studies have shown that it is metabolized by various enzymes involved in pyrimidine metabolism.

- Metabolic Pathway : In vitro studies indicate that 5MdU is processed by nucleoside phosphorylases, which convert it into active metabolites that can exert biological effects. The pharmacokinetics reveal a favorable absorption profile when administered orally .

The biological activity of 5MdU can be attributed to several mechanisms:

- Inhibition of Thymidine Phosphorylase : Research suggests that compounds like TPI can potentiate the biological activity of nucleoside analogs like 5MdU by inhibiting thymidine phosphorylase (TPase), leading to increased levels of active metabolites in circulation .

- Interference with Nucleic Acid Synthesis : By mimicking natural nucleotides, 5MdU can disrupt normal nucleic acid synthesis pathways, leading to errors during replication and transcription.

属性

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUWZFRYAAHPDN-LKEWCRSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432282 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7084-29-9 | |

| Record name | 5-methyl-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。